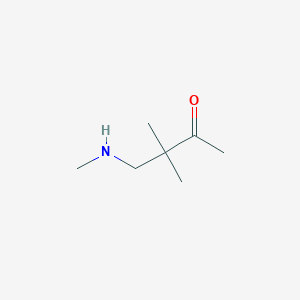
3,3-Dimethyl-4-methylamino-butan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dimethyl-4-methylamino-butan-2-one, also known as DMBA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various areas of research. DMBA is a ketone that belongs to the class of beta-keto-amphetamines. It has a similar structure to the popular drug, DMAA, which has been banned in several countries due to its adverse effects. However, DMBA has shown promising results in various studies, making it a potential candidate for further research.
Wirkmechanismus
The mechanism of action of 3,3-Dimethyl-4-methylamino-butan-2-one is not fully understood. However, it is believed to act as a central nervous system stimulant. 3,3-Dimethyl-4-methylamino-butan-2-one is structurally similar to DMAA, which acts as a sympathomimetic agent. It is believed that 3,3-Dimethyl-4-methylamino-butan-2-one may also act in a similar way, leading to the release of norepinephrine and dopamine in the brain. This leads to an increase in alertness, cognitive function, and mood enhancement.
Biochemical and Physiological Effects:
3,3-Dimethyl-4-methylamino-butan-2-one has been shown to have various biochemical and physiological effects. Studies have shown that 3,3-Dimethyl-4-methylamino-butan-2-one can increase heart rate, blood pressure, and respiration rate. It can also lead to an increase in energy expenditure and fat oxidation. 3,3-Dimethyl-4-methylamino-butan-2-one has also been shown to have an effect on glucose metabolism, leading to a decrease in blood glucose levels. 3,3-Dimethyl-4-methylamino-butan-2-one has been shown to have a low toxicity profile and has not been associated with any adverse effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using 3,3-Dimethyl-4-methylamino-butan-2-one in lab experiments is its low toxicity profile. 3,3-Dimethyl-4-methylamino-butan-2-one has been shown to have a low LD50 value, indicating that it is relatively safe to use in animal models. 3,3-Dimethyl-4-methylamino-butan-2-one is also easy to synthesize, making it readily available for research purposes. However, one of the limitations of using 3,3-Dimethyl-4-methylamino-butan-2-one in lab experiments is its limited availability. 3,3-Dimethyl-4-methylamino-butan-2-one is not widely available commercially, and researchers may need to synthesize it themselves.
Zukünftige Richtungen
There are several potential future directions for research on 3,3-Dimethyl-4-methylamino-butan-2-one. One area of research is in the field of neuroscience. 3,3-Dimethyl-4-methylamino-butan-2-one has shown promising results in animal models, and further research could lead to the development of new cognitive enhancers or antidepressant drugs. Another area of research is in the field of sports performance. 3,3-Dimethyl-4-methylamino-butan-2-one has been shown to increase energy expenditure and fat oxidation, making it a potential candidate for use as a weight loss supplement. Further research could also lead to the development of new performance-enhancing drugs. Overall, 3,3-Dimethyl-4-methylamino-butan-2-one has shown significant potential in various areas of research and is a compound that warrants further investigation.
Synthesemethoden
3,3-Dimethyl-4-methylamino-butan-2-one can be synthesized through different methods, including the reaction of 4-methylaminobutan-2-one with acetone. The reaction is usually carried out in the presence of a base and a solvent, such as ethanol or methanol. The resulting product is then purified through various methods, such as recrystallization or chromatography. The synthesis of 3,3-Dimethyl-4-methylamino-butan-2-one is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
3,3-Dimethyl-4-methylamino-butan-2-one has been used in various scientific research studies due to its potential applications in different areas. One of the primary areas of research is in the field of neuroscience. 3,3-Dimethyl-4-methylamino-butan-2-one has been shown to have a similar structure to DMAA, which has been used as a cognitive enhancer. Studies have shown that 3,3-Dimethyl-4-methylamino-butan-2-one can improve cognitive function and memory retention in animal models. 3,3-Dimethyl-4-methylamino-butan-2-one has also been studied for its potential use as an antidepressant and anxiolytic agent.
Eigenschaften
CAS-Nummer |
123528-99-4 |
|---|---|
Produktname |
3,3-Dimethyl-4-methylamino-butan-2-one |
Molekularformel |
C7H15NO |
Molekulargewicht |
129.2 g/mol |
IUPAC-Name |
3,3-dimethyl-4-(methylamino)butan-2-one |
InChI |
InChI=1S/C7H15NO/c1-6(9)7(2,3)5-8-4/h8H,5H2,1-4H3 |
InChI-Schlüssel |
QPKSAEVZZQMSER-UHFFFAOYSA-N |
SMILES |
CC(=O)C(C)(C)CNC |
Kanonische SMILES |
CC(=O)C(C)(C)CNC |
Synonyme |
2-Butanone, 3,3-dimethyl-4-(methylamino)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Phenylimidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B40731.png)
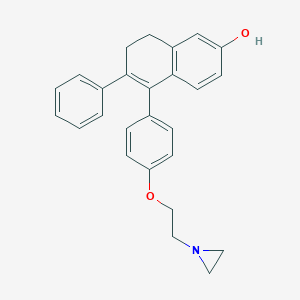

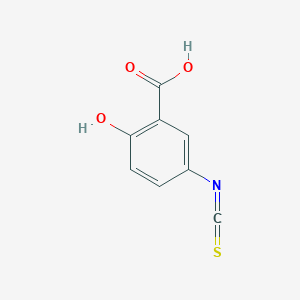
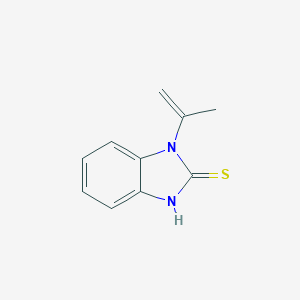
![5-Methyl-6-oxabicyclo[3.1.0]hex-3-en-2-one](/img/structure/B40743.png)

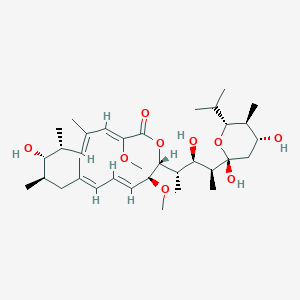

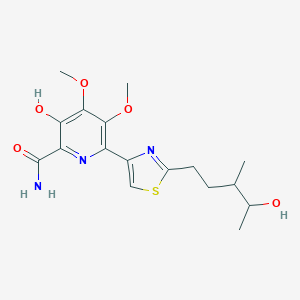
![Thieno[2,3-c]pyridine, 6-ethyl-4,5,6,7-tetrahydro-2-methyl-(9CI)](/img/structure/B40754.png)
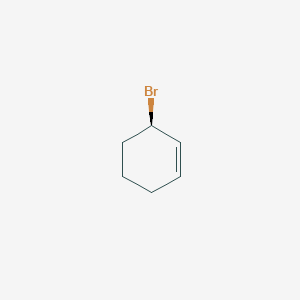
![2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]benzoyl]amino]-6-phosphonohexanoic acid](/img/structure/B40761.png)
